Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Description
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (EPC) is a heterocyclic compound containing nitrogen and oxygen atoms, with a molecular formula of C9H9N3O2. It is a member of the pyridine family of compounds, and is widely used in scientific research due to its ability to act as a ligand, a molecule that binds to a metal atom. EPC has been used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is used in the synthesis of new heterocyclic compounds. For example, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were prepared using a similar compound as a starting material in heterocyclization processes (Davoodnia et al., 2008).
Structural Analysis and X-ray Diffraction
- The compound has been involved in the synthesis of triazolo[4,3-a]pyrimidines, where its structure was confirmed using single crystal X-ray diffraction data. This highlights its role in structural chemistry and crystallography (Lashmanova et al., 2019).
Development of New Heterocyclic Systems
- It serves as a precursor in developing new heterocyclic systems. For instance, derivatives of pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one, a new heterocyclic system, were synthesized starting from a similar ethyl compound (Sirakanyan et al., 2016).
Potential Pharmaceutical Applications
- Related compounds are explored for pharmaceutical applications, like the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines for potential antihypertensive effects (Bayomi et al., 1999). Although this does not directly involve this compound, it demonstrates the significance of related compounds in drug development.
Antitumor Activity Research
- Similar compounds have been studied for their antitumor activities, indicating the potential of this compound in cancer research. For instance, a novel compound with a similar structure showed high potency against human lung and liver cancer cell lines (Gomha et al., 2017).
Catalysis and Green Chemistry
- Its derivatives are used in green chemistry, as seen in the one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using environmentally friendly catalysts (Abdelrazek et al., 2019).
Tuberculostatic Activity
- Structurally similar compounds have been synthesized and evaluated for tuberculostatic activity, suggesting potential applications in treating tuberculosis (Titova et al., 2019).
Anomalous Cyclization Studies
- Studies involving anomalous cyclization of similar compounds contribute to understanding complex chemical reactions and synthesis pathways (Erkin & Krutikov, 2007).
properties
IUPAC Name |
ethyl 3-pyrimidin-5-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-20-13(19)9-3-4-11-16-17-12(18(11)7-9)10-5-14-8-15-6-10/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDYWVUIILUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2C3=CN=CN=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163360 |
Source
|
Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119452-22-0 |
Source
|
Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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